molecular formula C10H8I3NO B14908758 n-Allyl-2,3,5-triiodobenzamide

n-Allyl-2,3,5-triiodobenzamide

Cat. No.: B14908758
M. Wt: 538.89 g/mol
InChI Key: CKCZRUNIEXCXCM-UHFFFAOYSA-N
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Description

n-Allyl-2,3,5-triiodobenzamide is an organic compound with the molecular formula C10H8I3NO and a molecular weight of 538.89 g/mol . This compound is characterized by the presence of three iodine atoms attached to a benzene ring, an allyl group, and an amide functional group. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2,3,5-triiodobenzamide typically involves the iodination of an allyl-substituted benzamide precursorThe reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using optimized reaction conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques would likely be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2,3,5-triiodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, allylic bromination with NBS would yield an allylic bromide derivative .

Scientific Research Applications

n-Allyl-2,3,5-triiodobenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-Allyl-2,3,5-triiodobenzamide involves its interaction with molecular targets through its iodine atoms and allyl group. The compound can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and cell death in biological systems . This property is particularly useful in studying its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Allyl-2,3,5-triiodobenzamide is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activities compared to its analogs. The combination of iodine atoms and the allyl group makes it a versatile compound for various chemical and biological studies.

Properties

Molecular Formula

C10H8I3NO

Molecular Weight

538.89 g/mol

IUPAC Name

2,3,5-triiodo-N-prop-2-enylbenzamide

InChI

InChI=1S/C10H8I3NO/c1-2-3-14-10(15)7-4-6(11)5-8(12)9(7)13/h2,4-5H,1,3H2,(H,14,15)

InChI Key

CKCZRUNIEXCXCM-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(C(=CC(=C1)I)I)I

Origin of Product

United States

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